(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide
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Overview
Description
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a cyclohexyl ring, and a difluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the sulfonamide derivative, followed by the introduction of the cyclohexyl group and the difluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the sulfonamide group.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound for drug development. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its pharmacological properties. It could be evaluated for its efficacy and safety in treating various diseases, particularly those involving dysregulated protein functions or signaling pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the synthesis of other valuable compounds through its various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide: A similar compound without the (S)-configuration.
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-dichlorobenzamide: A compound with dichloro instead of difluoro substitution.
N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-dimethylbenzamide: A compound with dimethyl substitution on the benzamide moiety.
Uniqueness
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-3-cyclohexyl-1-oxopropan-2-yl)-3,4-difluorobenzamide is unique due to its specific stereochemistry and the presence of both sulfonamide and difluorobenzamide groups
Properties
Molecular Formula |
C26H33F2N3O4S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-3-cyclohexyl-1-oxopropan-2-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C26H33F2N3O4S/c1-26(2,3)31-36(34,35)20-12-10-19(11-13-20)29-25(33)23(15-17-7-5-4-6-8-17)30-24(32)18-9-14-21(27)22(28)16-18/h9-14,16-17,23,31H,4-8,15H2,1-3H3,(H,29,33)(H,30,32)/t23-/m0/s1 |
InChI Key |
CIPXZOFSMMGDKC-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2CCCCC2)NC(=O)C3=CC(=C(C=C3)F)F |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2CCCCC2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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